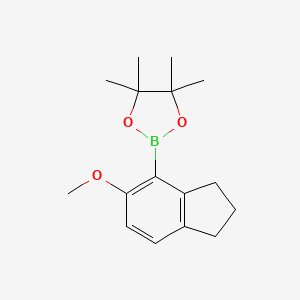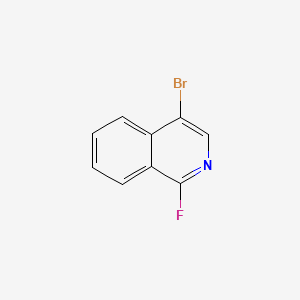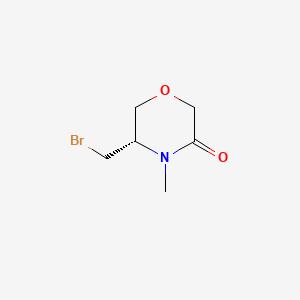
3-methyl-3-nitrobutane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-nitrobutane-1-sulfonyl fluoride (MNSF) is a highly reactive chemical compound with a wide range of applications in scientific research. It is a strong fluorinating agent that can be used to modify the structure of a wide range of organic molecules. MNSF is a colorless liquid that is soluble in organic solvents and is stable at room temperature. It is used in the synthesis of various compounds, in the preparation of new chemical reagents, and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-methyl-3-nitrobutane-1-sulfonyl fluoride has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the preparation of new chemical reagents, such as nitroalkanes and nitroarenes. This compound can be used to modify the structure of organic molecules, such as carbohydrates, proteins, and nucleic acids, and can be used to study the biochemical and physiological effects of these molecules.
Mecanismo De Acción
3-methyl-3-nitrobutane-1-sulfonyl fluoride is a strong fluorinating agent that can be used to modify the structure of organic molecules. It reacts with the functional groups of the target molecule, forming a covalent bond with the carbon atom of the functional group. This reaction is highly exothermic and can result in the formation of a variety of products, depending on the molecule being modified.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It can be used to modify the structure of proteins and nucleic acids, which can affect the activity of these molecules. It can also be used to modify the structure of carbohydrates, which can affect the metabolism of these molecules. In addition, this compound can be used to study the effects of various compounds on cellular processes, such as cell division and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-3-nitrobutane-1-sulfonyl fluoride has several advantages for use in laboratory experiments. It is a highly reactive compound that can be used to modify the structure of organic molecules. It is also stable at room temperature and is soluble in organic solvents. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, this compound is a highly reactive compound and must be carefully monitored to ensure that the desired product is produced.
Direcciones Futuras
3-methyl-3-nitrobutane-1-sulfonyl fluoride has a wide range of potential applications in scientific research. It can be used to modify the structure of organic molecules, study the biochemical and physiological effects of these molecules, and study the effects of various compounds on cellular processes. Additionally, it can be used to synthesize new chemical reagents and pharmaceuticals. In the future, this compound could be used to develop more efficient and cost-effective methods for modifying the structure of organic molecules, as well as to study the biochemical and physiological effects of these molecules. Additionally, it could be used to develop new and improved pharmaceuticals, agrochemicals, and polymers.
Métodos De Síntesis
3-methyl-3-nitrobutane-1-sulfonyl fluoride is synthesized through a two-step reaction. The first step is the nitration of 3-methyl-3-nitrobutane with nitric acid in the presence of sulfuric acid. This reaction produces 3-methyl-3-nitrobutane-1-sulfonate, which is then reacted with fluorosulfonic acid to produce this compound. This reaction is highly exothermic and must be carefully monitored to ensure that the desired product is produced.
Propiedades
IUPAC Name |
3-methyl-3-nitrobutane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO4S/c1-5(2,7(8)9)3-4-12(6,10)11/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSBTRPCBOPJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCS(=O)(=O)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6608621.png)
![(1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608638.png)
![6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol](/img/structure/B6608645.png)



![4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6608663.png)
![1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6608665.png)
![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B6608672.png)

![methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6608679.png)
![2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride](/img/structure/B6608680.png)

